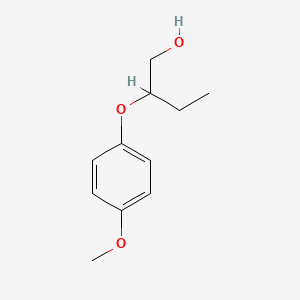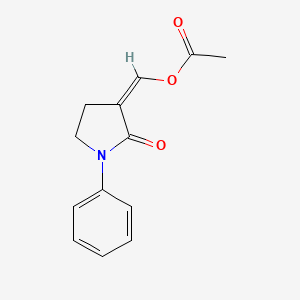
(Z)-(2-oxo-1-phenylpyrrolidin-3-ylidene)methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-(2-oxo-1-phenylpyrrolidin-3-ylidene)methyl acetate is an organic compound that belongs to the class of pyrrolidinones This compound features a pyrrolidinone ring with a phenyl group and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(2-oxo-1-phenylpyrrolidin-3-ylidene)methyl acetate typically involves the reaction of a pyrrolidinone derivative with an appropriate acylating agent. One common method is the reaction of 2-oxo-1-phenylpyrrolidine with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the acylation process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-(2-oxo-1-phenylpyrrolidin-3-ylidene)methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The acetate group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions typically involve nucleophiles such as halides or amines in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(Z)-(2-oxo-1-phenylpyrrolidin-3-ylidene)methyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Z)-(2-oxo-1-phenylpyrrolidin-3-ylidene)methyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle with similar structural features.
Pyrrolidinone: The parent compound of (Z)-(2-oxo-1-phenylpyrrolidin-3-ylidene)methyl acetate.
Pyrrolopyrazine: Another nitrogen-containing heterocycle with distinct biological activities.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological properties. Its combination of a pyrrolidinone ring with a phenyl group and an acetate ester makes it a versatile compound for various applications.
Properties
Molecular Formula |
C13H13NO3 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
[(Z)-(2-oxo-1-phenylpyrrolidin-3-ylidene)methyl] acetate |
InChI |
InChI=1S/C13H13NO3/c1-10(15)17-9-11-7-8-14(13(11)16)12-5-3-2-4-6-12/h2-6,9H,7-8H2,1H3/b11-9- |
InChI Key |
ZJFYSMGQMUCXBA-LUAWRHEFSA-N |
Isomeric SMILES |
CC(=O)O/C=C\1/CCN(C1=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(=O)OC=C1CCN(C1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-[Pyridine-2,6-diylbis(oxy)]dianiline](/img/structure/B14327915.png)
![2-[(Prop-2-en-1-yl)sulfanyl]propanenitrile](/img/structure/B14327923.png)
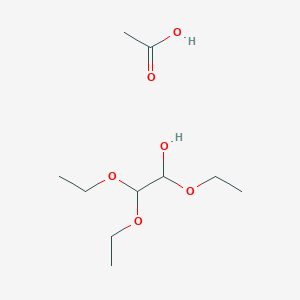
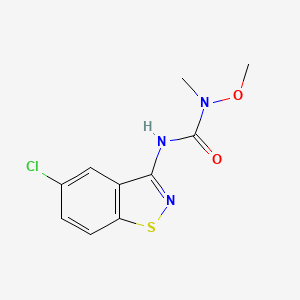



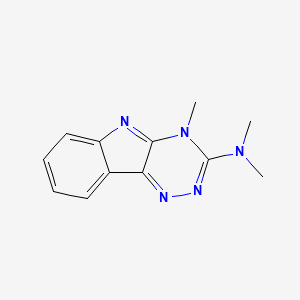
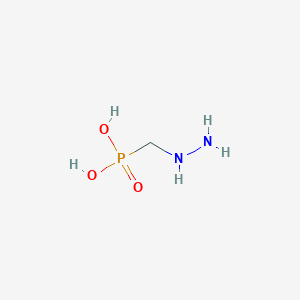
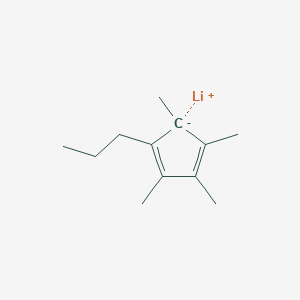
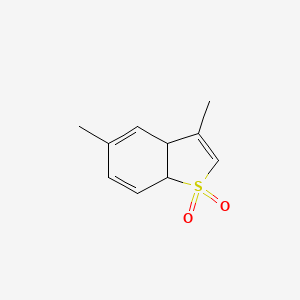
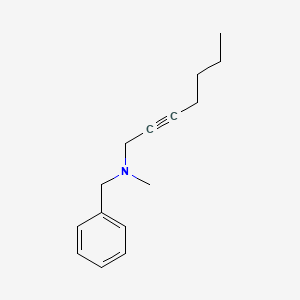
![4-Chloro-2-fluoro-5-[(propan-2-yl)oxy]phenol](/img/structure/B14327990.png)
